molecular formula C13H19BrN4O2S2 B6473489 N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640955-46-8

N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6473489
CAS No.: 2640955-46-8
M. Wt: 407.4 g/mol
InChI Key: ZCUSYIOIPNOURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is an organic compound with a complex molecular structure. It features a cyclopropane ring, a sulfonamide group, and a pyrimidine ring substituted with bromine and methylsulfanyl groups. This configuration suggests potential biological activity, making it a candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide involves multiple steps:

  • Starting Materials: : Key starting materials include 5-bromo-2-(methylsulfanyl)pyrimidine, 3-piperidinol, cyclopropanesulfonyl chloride, and relevant solvents and catalysts.

  • Step 1 - Formation of Piperidine Intermediate: : 5-bromo-2-(methylsulfanyl)pyrimidine is reacted with 3-piperidinol under basic conditions to form an intermediate.

  • Step 2 - Cyclopropanesulfonamide Formation: : The intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base (like triethylamine) to form the final product.

Industrial Production Methods

Scaling up for industrial production involves optimizing reaction conditions to increase yield and purity. Common techniques include:

  • Continuous Flow Synthesis: : To enhance the efficiency and control over reaction conditions.

  • Purification Techniques: : Including crystallization, recrystallization, and column chromatography to ensure the compound meets required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.

  • Substitution: : The bromine atom is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) for debromination.

  • Nucleophiles: : Including amines or thiols for substitution reactions.

Major Products

  • Oxidation: : Sulfoxides and sulfones from the oxidation of the methylsulfanyl group.

  • Reduction: : Debrominated analogues.

  • Substitution: : Various substituted analogues depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound's unique structure allows for studies in organic synthesis, particularly in developing new methods for constructing sulfonamide-linked compounds and cyclopropane derivatives.

Biology

In biological research, the compound's potential for bioactivity is of interest. It can be used in studying cell signaling pathways, enzyme inhibition, and receptor binding.

Medicine

Its structural features suggest potential for pharmaceutical development, particularly as a lead compound in drug discovery for conditions like inflammation, cancer, or infectious diseases.

Industry

In the chemical industry, the compound can be a precursor for more complex molecules or used in material science for developing novel materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action is highly dependent on the biological context. general mechanisms could involve:

  • Enzyme Inhibition: : Binding to active sites of enzymes, hindering their activity.

  • Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.

  • Cell Signaling Modulation: : Affecting signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide: : A structurally related compound with a methanesulfonamide group instead of cyclopropanesulfonamide.

  • N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}benzenesulfonamide: : Featuring a benzenesulfonamide group.

  • N-{1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide: : Similar but with a chlorine atom instead of bromine.

Uniqueness

What sets N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide apart are:

  • Cyclopropane Group: : Adding rigidity and unique spatial properties to the molecule.

  • Bromine Atom: : Increasing the compound's reactivity and potential for further derivatization.

  • Methylsulfanyl Group: : Providing a site for oxidation and adding to the molecule's electronic properties.

Overall, this compound's specific structural features offer distinct advantages in various fields of scientific research.

Properties

IUPAC Name

N-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2S2/c1-21-13-15-7-11(14)12(16-13)18-6-2-3-9(8-18)17-22(19,20)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUSYIOIPNOURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.